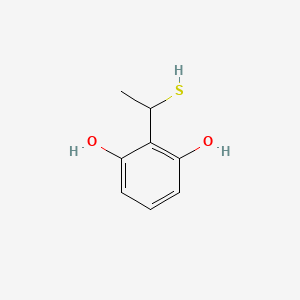
2-(1-Sulfanylethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Sulfanylethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is a derivative of benzene, featuring two hydroxyl groups and a sulfanyl group attached to the benzene ring. It is classified under dihydroxybenzenes, which are aromatic compounds known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Sulfanylethyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dihydroxybenzene (resorcinol) with ethanethiol under acidic conditions. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Sulfanylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-(1-Sulfanylethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-Sulfanylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Sulfanylethyl)benzene-1,3-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable in specific applications where the sulfanyl group plays a crucial role .
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-(1-sulfanylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O2S/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,9-11H,1H3 |
Clave InChI |
ILJPKDXEAWKUQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



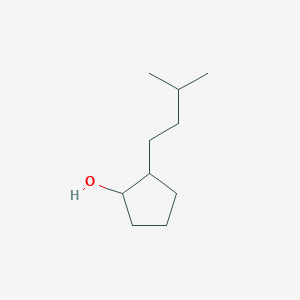

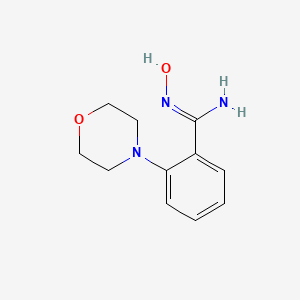
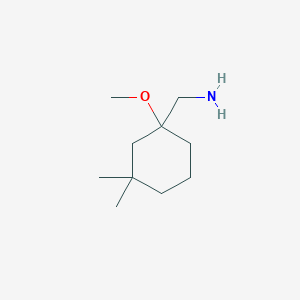
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
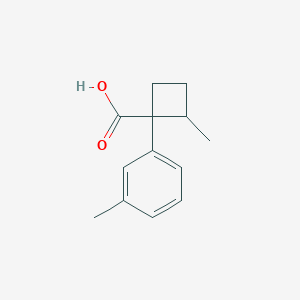
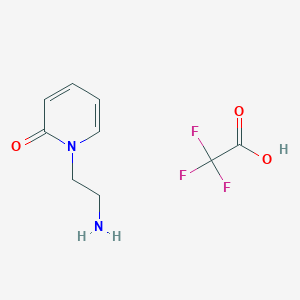
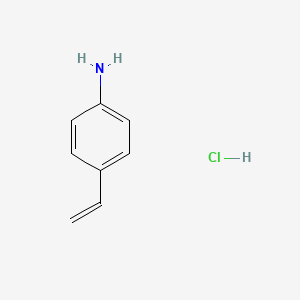
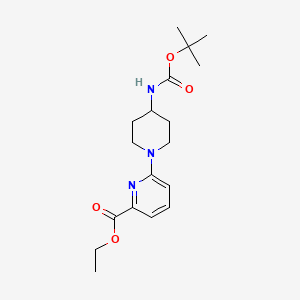
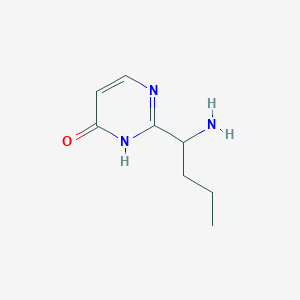
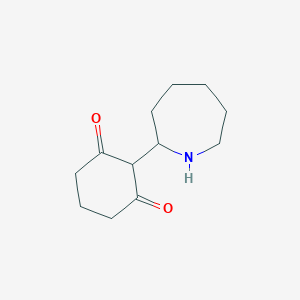
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
